(Z)-Ligustilide

Description

BenchChem offers high-quality (Z)-Ligustilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Ligustilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

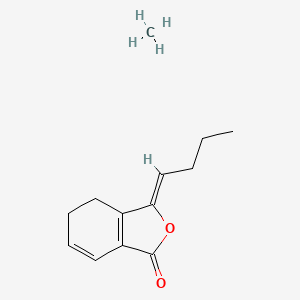

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one;methane |

InChI |

InChI=1S/C12H14O2.CH4/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11;/h5,7-8H,2-4,6H2,1H3;1H4/b11-8-; |

InChI Key |

ZKXOLPQXOZFSKV-MKFZHGHUSA-N |

Isomeric SMILES |

C.CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 |

Canonical SMILES |

C.CCCC=C1C2=C(C=CCC2)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-Ligustilide natural sources and extraction from Angelica sinensis

An In-depth Technical Guide to (Z)-Ligustilide: Natural Sources and Extraction from Angelica sinensis

Introduction

(Z)-Ligustilide is a bioactive phthalide (B148349) compound and a primary volatile component found in several medicinal plants, most notably Angelica sinensis (Oliv.) Diels, also known as Dong Quai.[1][2] It is recognized for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antioxidant effects.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of (Z)-Ligustilide and details various methods for its extraction from Angelica sinensis, with a focus on experimental protocols and quantitative outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of (Z)-Ligustilide

(Z)-Ligustilide is predominantly found in plants belonging to the Apiaceae (Umbelliferae) family.[4] The concentration of this compound can vary significantly based on the plant species, cultivation region, and the specific part of the plant used.[6]

Key Botanical Sources:

-

Angelica sinensis (Dong Quai): The root of Angelica sinensis is a major and widely studied source of (Z)-Ligustilide, where it is considered one of the most biologically active components.[2][7] The amount of (Z)-Ligustilide in the dry weight of Danggui (the dried root) ranges from 1.26 to 37.7 mg/g.[2]

-

Ligusticum chuanxiong (Chuanxiong): This is another significant source of (Z)-Ligustilide.[3][4]

-

Angelica acutiloba: The roots of this species, also known as Japanese Angelica, contain (Z)-Ligustilide, with total content in some samples ranging from 0.08% to 0.22%.[8]

-

Apium graveolens (Wild Celery): Wild celery is reported to contain high concentrations of ligustilide (B1675387).[8]

-

Other Sources: (Z)-Ligustilide has also been identified in other plants such as Todaroa montana, Levisticum officinale (Lovage), and species within the Petroselinum, and Meum genera.[6][8][9]

Table 1: (Z)-Ligustilide Content in Various Natural Sources

| Plant Species | Part of Plant | (Z)-Ligustilide Content (mg/g dry weight) | Reference(s) |

| Angelica sinensis | Root | 5.63 - 24.53 (mean of 11.02) | [6] |

| Angelica sinensis | Root | 1.26 - 37.7 | [2] |

| Angelica acutiloba | Root | 0.8 - 2.2 | [8] |

| Angelica acutiloba / A. acutiloba var. sugiyamae | Root | ~1.00 | [6] |

| Levisticum officinale (Lovage) | Root | ~2.78 | [6] |

| Angelica gigas | Root | Not detected | [6] |

| Angelica archangelica | Root | Not detected | [6] |

Extraction of (Z)-Ligustilide from Angelica sinensis

Various methods have been developed for the extraction of (Z)-Ligustilide from the roots of Angelica sinensis (Radix Angelica sinensis, RAS). These range from traditional solvent-based techniques to more modern and sustainable methods. The choice of method impacts the yield, purity, and stability of the final extract, as (Z)-Ligustilide is known to be an unstable compound.[7][10]

Conventional Solvent Extraction

Traditional methods often involve reflux or sonication with organic solvents.

-

Petroleum Ether: A common solvent used for extraction. One method involves reflux extraction with petroleum ether followed by purification using medium pressure liquid chromatography to yield ligustilide with over 95% purity.[11]

-

Ethanol (B145695): Dilute ethanol-soluble extracts are also used.[12]

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green technology that offers high selectivity and preserves thermolabile compounds like (Z)-Ligustilide.

-

Preparation: The roots of Angelica sinensis are ground into particles (e.g., 40 mesh).[13]

-

Extraction System: A supercritical fluid extraction system (e.g., HA220-50-06) is utilized.[13]

-

Parameters:

-

Collection: The extract rich in (Z)-Ligustilide is collected from the first separation vessel.[13]

-

Purification: The crude extract can be further purified by methods such as countercurrent separation or preparative HPLC to achieve purities of 93.4% and 98.0%, respectively.[15] A study reported an extraction yield of 3.19% for (Z)-Ligustilide using this method.[14]

Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method that enhances extraction yield by using acoustic cavitation, reducing extraction time and solvent consumption.[16]

While this protocol is for polysaccharides, the parameters demonstrate the application of UAE. For ligustilide, an organic solvent would typically be used instead of water.

-

Preparation: Dried Angelica sinensis is powdered.

-

Parameters:

-

Optimization: Response surface methodology (RSM) can be used to find the optimal conditions. For polysaccharides, optimal conditions were found to be 180 W power, a 7:1 liquid-to-solid ratio, 45 minutes extraction time, and a temperature of 90°C, yielding 6.96% polysaccharides.[17]

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes like cellulase (B1617823) to break down the plant cell wall, facilitating the release of intracellular bioactive compounds.[7][18] This method can significantly increase extraction yields.

-

Preparation: Radix Angelica sinensis (RAS) is dried and ground into a powder.[7]

-

Enzymatic Pre-treatment:

-

Extraction:

-

Analysis: The concentration of (Z)-Ligustilide is determined by HPLC.

-

Results: This method, using cellulase from an endophyte (No. Lut1201), resulted in a 2-fold increase in the yield of (Z)-Ligustilide (1639.16 ± 52.45 µg/g) compared to conventional reflux extraction.[7]

Enzyme and Ultrasound Co-Assisted Aqueous Two-Phase Extraction (EUA-ATPE)

This novel and sustainable method combines enzyme-assisted extraction with ultrasound-assisted aqueous two-phase extraction for simultaneous extraction and separation.[16][19]

-

Enzymatic Hydrolysis:

-

ASR powder is mixed with a buffer solution containing enzymes (e.g., cellulase and hemicellulase) at a specific liquid-to-solid ratio.[20]

-

-

Ultrasonic Treatment:

-

Incubation & Inactivation:

-

Aqueous Two-Phase System (ATPS) Formation:

-

Analysis: The upper, ethanol-rich phase containing ligustilide is collected and analyzed by HPLC.[16]

Table 2: Comparison of Extraction Methods for (Z)-Ligustilide from Angelica sinensis

| Extraction Method | Key Parameters | Yield/Purity | Advantages | Disadvantages | Reference(s) |

| Supercritical Fluid Extraction (SFE) | 40 MPa, 46°C, 3h, CO₂ | Yield: 3.19%; Purity: >98% after purification | High purity, solvent-free, good for thermolabile compounds | High initial equipment cost | [14][15] |

| Enzyme-Assisted Extraction (EAE) | Endophyte cellulase, 37°C, 30h pre-treatment | Yield: ~1.64 mg/g (2-fold increase) | Higher yield, environmentally friendly | Longer pre-treatment time, enzyme cost | [7] |

| Ultrasound-Assisted Extraction (UAE) | 180W, 90°C, 45 min | (Data for polysaccharides shown) | Reduced time and solvent, increased efficiency | Potential for compound degradation at high power | [17] |

| EUA-ATPE | Enzyme + Ultrasound + ATPS | (Qualitative improvement) | Sustainable, efficient, simultaneous extraction & separation | Complex optimization of multiple parameters | [16][19][20] |

| Conventional Solvent Extraction | Petroleum ether, reflux | Purity: >95% after purification | Simple, low equipment cost | Large solvent consumption, potential for impurities | [11] |

Visualized Workflows and Signaling Pathways

General Experimental Workflow for Extraction

The following diagram illustrates a generalized workflow for the extraction and purification of (Z)-Ligustilide from Angelica sinensis.

Caption: Generalized workflow for (Z)-Ligustilide extraction.

Signaling Pathways Modulated by (Z)-Ligustilide

(Z)-Ligustilide exerts its pharmacological effects by modulating several key cellular signaling pathways.

(Z)-Ligustilide demonstrates anti-inflammatory properties by inhibiting the activation of NF-κB and MAPK signaling pathways.[21][22] It suppresses the phosphorylation of IκBα, preventing NF-κB translocation, and inhibits the phosphorylation of p38, ERK, and JNK.[21]

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Bioactivities of major constituents isolated from Angelica sinensis (Danggui) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [Comparison on content of ligustilides in different danggui samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligustilide - Wikipedia [en.wikipedia.org]

- 9. Z-Ligustilide | CAS:81944-09-4 | Organic acids & Esters | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN103980237A - Method for separating and extracting ligustilide from radices levistici - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Supercritical fluid extract of Angelica sinensis promotes the anti-colorectal cancer effect of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101210003B - Method for preparing ligustilide - Google Patents [patents.google.com]

- 15. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sustainable extraction of ligustilide and ferulic acid from Angelicae Sinensis Radix, for antioxidant and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extraction of Angelica sinensis polysaccharides using ultrasound-assisted way and its bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel enzyme-assisted approach for efficient extraction of Z-ligustilide from Angelica sinensis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

- 20. researchgate.net [researchgate.net]

- 21. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

(Z)-Ligustilide: A Technical Guide to its Mechanism of Action in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] This complex biological response involves the activation of glial cells—microglia and astrocytes—which release a cascade of pro-inflammatory mediators, leading to neuronal damage and dysfunction.[4][5] (Z)-Ligustilide (LIG), a primary bioactive phthalide (B148349) compound derived from medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its potent neuroprotective properties.[4][6][7] Its ability to readily cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system disorders.[2][4][8] This technical guide provides an in-depth examination of the molecular mechanisms through which (Z)-Ligustilide exerts its anti-neuroinflammatory effects, focusing on key signaling pathways, cellular targets, and experimental evidence.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

(Z)-Ligustilide mitigates neuroinflammation by targeting several critical intracellular signaling cascades. The primary mechanisms involve the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), the suppression of the NLRP3 inflammasome, and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In the context of neuroinflammation, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), initiating a cascade that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα).[4][9] This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2.[1][9]

(Z)-Ligustilide effectively suppresses this pathway. Studies have shown that LIG inhibits the LPS-induced activation of NF-κB in primary microglia.[1][10] It prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and blocking its nuclear translocation.[9][11] This inhibitory action downregulates the expression of numerous downstream inflammatory mediators.[1][4][9]

Quantitative Data: Inhibition of NF-κB Mediated Pro-inflammatory Molecules

The inhibitory effect of (Z)-Ligustilide on the NF-κB pathway translates to a significant, dose-dependent reduction in the production of key inflammatory molecules in LPS-stimulated primary rat microglia.

| Mediator | LIG Concentration (μmol/L) | % of LPS-induced level | Reference |

| Nitric Oxide (NO) | 2.5 | 75.9% | [1][10] |

| 5 | 54.4% | [1][10] | |

| 10 | 43.1% | [1][10] | |

| 20 | 47.6% | [1][10] | |

| TNF-α | 5 | 68.3% | [1][10] |

| 10 | 40.1% | [1][10] | |

| 20 | 39.9% | [1][10] | |

| IL-1β | 2.5 | 31.5% | [1][10] |

| 5 | 27.7% | [1][10] | |

| 10 | 0.6% | [1][10] | |

| 20 | 0% | [1][10] | |

| MCP-1 | 5 | 50.3% | [1][10] |

| 10 | 45.1% | [1][10] | |

| 20 | 42.2% | [1][10] | |

| Activated NF-κB p65 | 10 | 17.1% (of LPS group) | [1] |

| COX-2 Expression | 10 | 3.4% (of LPS group) | [1] |

| iNOS Expression | 10 | 11.3% (of LPS group) | [1] |

Attenuation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK), are crucial signaling molecules that regulate cellular responses to a variety of external stimuli, including inflammatory signals.[9] In neuroinflammation, the activation (phosphorylation) of these kinases contributes to the production of pro-inflammatory mediators. (Z)-Ligustilide has been shown to inhibit the LPS-induced phosphorylation of p38, ERK1/2, and JNK in a dose-dependent manner in macrophage cell lines.[4][9][12] By suppressing MAPK activation, LIG further dampens the inflammatory cascade.

Activation of the Nrf2/ARE Antioxidant Pathway

In addition to suppressing pro-inflammatory signaling, (Z)-Ligustilide actively promotes cellular defense mechanisms. The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or activators like LIG promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1) and thioredoxin reductase (TrxR).[2][13]

(Z)-Ligustilide is a potent activator of the Nrf2 pathway.[4][13] It induces Nrf2 nuclear translocation and upregulates the expression of HO-1 and other antioxidant enzymes.[13] This activation enhances the cellular capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, a key driver of neuroinflammation and neuronal injury.[2][4] The Nrf2-TrxR axis, in particular, has been identified as a key mechanism through which LIG modulates microglial polarization towards a protective, anti-inflammatory M2 phenotype.[2][14]

Inhibition of NLRP3 Inflammasome Activation

The NLR family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Recent evidence suggests that (Z)-Ligustilide can inhibit the activation of the NLRP3 inflammasome.[6][8] In aging-induced memory deficit models, LIG treatment decreased the levels of NLRP3 and IL-1β.[8] This mechanism appears to be linked to the modulation of microglia, as LIG has been shown to downregulate the FPR1/NLRP3 signaling axis, which is involved in promoting the pro-inflammatory phenotype of these cells.[6]

Cellular Targets: Microglia and Astrocytes

The anti-neuroinflammatory effects of (Z)-Ligustilide are largely mediated through its action on glial cells.

-

Microglia: As the resident immune cells of the CNS, microglia are central to the neuroinflammatory response. LIG effectively inhibits the activation of microglia, preventing their morphological shift to an amoeboid, pro-inflammatory state.[1] It suppresses the release of pro-inflammatory cytokines and nitric oxide from activated microglia.[1][5][15] Furthermore, LIG promotes the polarization of microglia from the pro-inflammatory M1 phenotype towards the anti-inflammatory and neuroprotective M2 phenotype, partly through the Nrf2-TrxR axis.[2][14]

-

Astrocytes: Astrocytes also play a crucial role in neuroinflammation. (Z)-Ligustilide has been shown to inhibit astrocyte-mediated neuroinflammation.[16] It can reduce the expression of TLR4 in spinal astrocytes, thereby attenuating inflammatory pain signaling.[16]

Experimental Protocols: A Methodological Overview

The investigation of (Z)-Ligustilide's anti-neuroinflammatory properties employs a range of standardized in vitro and in vivo models.

In Vitro Assays

-

Cell Culture:

-

Primary Rat Microglia: Isolated from the cerebral cortices of neonatal Sprague-Dawley rats. These provide a model that closely resembles the in vivo state.

-

BV-2 Microglial Cell Line: An immortalized murine microglial cell line, widely used for its ease of culture and reproducibility.

-

RAW264.7 Macrophage Cell Line: A murine macrophage line often used to study general inflammatory pathways like NF-κB and MAPK.[9][12]

-

-

Induction of Inflammation:

-

Key Analytical Methods:

-

Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Assay (Griess Reagent): Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[10]

-

Cytokine Measurement (ELISA): Enzyme-Linked Immunosorbent Assays are used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, MCP-1) in the culture medium.[10]

-

Protein Expression Analysis (Western Blotting & Immunocytochemistry): Western blotting is used to quantify the levels of total and phosphorylated proteins (e.g., p-p38, p-ERK, IκBα, iNOS, COX-2) in cell lysates.[9] Immunocytochemistry is used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65.[1]

-

Gene Expression Analysis (qRT-PCR): To measure the mRNA levels of inflammatory genes.[15]

-

References

- 1. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Z-Ligustilide: A Potential Therapeutic Agent for Atherosclerosis Complicating Cerebrovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Z-Ligustilide: A Potential Therapeutic Agent for Atherosclerosis Complicating Cerebrovascular Disease [mdpi.com]

- 5. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ligustilide improves aging-induced memory deficit by regulating mitochondrial related inflammation in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-kappaB pathway in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Z-ligustilide and anti-inflammatory prostaglandins have common biological properties in macrophages and leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ligustilide inhibits microglia-mediated proinflammatory cytokines production and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ligustilide Ameliorates Inflammatory Pain and Inhibits TLR4 Upregulation in Spinal Astrocytes Following Complete Freund’s Adjuvant Peripheral Injection - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-Ligustilide: A Comprehensive Technical Guide to its Pharmacological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ligustilide, a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the current understanding of (Z)-Ligustilide's therapeutic potential, focusing on its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Pharmacological Activities

(Z)-Ligustilide exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. These effects are attributed to its ability to modulate key signaling pathways involved in cellular homeostasis and disease pathogenesis.

Anti-inflammatory Activity

(Z)-Ligustilide has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

One of the key targets of (Z)-Ligustilide is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, (Z)-Ligustilide inhibits the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Furthermore, (Z)-Ligustilide modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . It has been shown to inhibit the phosphorylation of p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK) in a dose-dependent manner in LPS-stimulated macrophages.[2]

Antioxidant Activity

The antioxidant properties of (Z)-Ligustilide are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway . Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. (Z)-Ligustilide promotes the nuclear translocation of Nrf2 and enhances the expression of downstream target genes, such as heme oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative stress.

Neuroprotective Activity

(Z)-Ligustilide has shown significant promise as a neuroprotective agent in models of cerebral ischemia-reperfusion injury and neurodegenerative diseases. Its neuroprotective effects are multifaceted, involving its anti-inflammatory, antioxidant, and anti-apoptotic properties. In a rat model of transient focal cerebral ischemia, treatment with (Z)-Ligustilide has been shown to reduce infarct volume and improve neurological outcomes.[3]

Anticancer Activity

Emerging evidence suggests that (Z)-Ligustilide possesses anticancer properties against various cancer cell lines. In hypoxic oral cancer cells, (Z)-Ligustilide has been found to induce c-Myc-dependent apoptosis through the activation of ER-stress signaling.[4][5] It has also been shown to inhibit the proliferation of non-small cell lung cancer cells by dampening aerobic glycolysis via the PTEN/AKT signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of (Z)-Ligustilide from various studies.

Table 1: In Vitro Anti-inflammatory Activity of (Z)-Ligustilide

| Cell Line | Stimulant | Parameter Measured | IC50 / Effective Concentration | Reference |

| RAW 264.7 macrophages | LPS | Nitric Oxide (NO) Production | IC50: 12.0 ± 0.8 µM | [7] |

| RAW 264.7 macrophages | LPS | TNF-α Production | Significant reduction at 10, 50, 100 µM | [2] |

| RAW 264.7 macrophages | LPS | IL-6 Production | Significant reduction at 10, 50, 100 µM | [2] |

| RAW 264.7 macrophages | LPS | IL-1β Production | Significant reduction at 10, 50, 100 µM |

Table 2: In Vitro Anticancer Activity of (Z)-Ligustilide

| Cell Line | Parameter Measured | IC50 / Effective Concentration | Reference |

| MCF-7 (Breast Cancer) | Cell Viability (48h) | Reduction from 70.60% at 50 µg/ml to 6.80% at 200 µg/ml | [8] |

| MCF-7 (Breast Cancer) | Cell Viability (72h) | Reduction from 61.95% at 50 µg/ml to 5.84% at 200 µg/ml | [8] |

| T24 (Bladder Cancer) | Cell Viability (24h) | IC50: 39.91 µg/mL (209.8 µM) | [9] |

| T24 (Bladder Cancer) | Cell Viability (48h) | IC50: 40.94 µg/mL (215.2 µM) | [9] |

| EJ-1 (Bladder Cancer) | Cell Viability (24h) | IC50: 45.73 µg/mL (240.4 µM) | [9] |

| EJ-1 (Bladder Cancer) | Cell Viability (48h) | IC50: 43.81 µg/mL (230.3 µM) | [9] |

| TW2.6 (Oral Cancer) | Cell Viability (24h, hypoxia) | Significant reduction at 200 µM | [4] |

| U251 (Glioblastoma) | Cell Growth Inhibition | Significant inhibition at 4–10 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of (Z)-Ligustilide's pharmacological activities.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of (Z)-Ligustilide in LPS-stimulated RAW 264.7 macrophages.

1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (Z)-Ligustilide for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine analysis).

2. Cell Viability Assay (MTT Assay):

-

After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

4. Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[10][11][12][13]

Western Blot Analysis for Nrf2 and HO-1

This protocol describes the procedure for detecting the protein expression levels of Nrf2 and HO-1.[14][15][16][17][18]

1. Protein Extraction:

-

Lyse the treated cells with RIPA buffer containing protease inhibitors.

-

Determine the protein concentration using a Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins onto a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection kit. β-actin is typically used as a loading control.

NF-κB Activation Assay

This protocol details the method for assessing the activation of NF-κB by measuring the nuclear translocation of the p65 subunit.[19][20][21][22][23]

1. Nuclear and Cytoplasmic Protein Extraction:

-

Following treatment, fractionate the cells to separate nuclear and cytoplasmic extracts using a nuclear extraction kit.

2. Western Blot Analysis for p65:

-

Perform Western blotting on both nuclear and cytoplasmic fractions as described above, using a primary antibody against the NF-κB p65 subunit.

-

Lamin B1 or Histone H3 are commonly used as nuclear loading controls, while β-actin or GAPDH are used as cytoplasmic loading controls. An increase in the nuclear p65 level relative to the cytoplasmic level indicates NF-κB activation.

3. ELISA-based NF-κB p65 Transcription Factor Assay:

-

Alternatively, use a commercially available ELISA-based assay kit to quantify the amount of activated NF-κB p65 in nuclear extracts that specifically binds to a consensus DNA sequence.

In Vivo Neuroprotection Assay (MCAO Model)

This protocol provides a general framework for evaluating the neuroprotective effects of (Z)-Ligustilide in a rat model of middle cerebral artery occlusion (MCAO).[3][24][25][26][27]

1. MCAO Surgery:

-

Anesthetize the rats (e.g., Sprague-Dawley) and induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 2 hours).

-

Reperfuse by withdrawing the filament.

2. Drug Administration:

-

Administer (Z)-Ligustilide (e.g., intraperitoneally or intravenously) at different doses at the onset of reperfusion.

3. Neurological Deficit Scoring:

-

Evaluate the neurological deficits at various time points after MCAO using a standardized scoring system.

4. Infarct Volume Measurement:

-

After a set period (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

5. Histological and Molecular Analysis:

-

Perform immunohistochemistry on brain sections to assess markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

-

Conduct Western blot or ELISA on brain homogenates to measure the expression of relevant proteins involved in the drug's mechanism of action.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (Z)-Ligustilide and a general experimental workflow.

References

- 1. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Z-Ligustilide Induces c-Myc-Dependent Apoptosis via Activation of ER-Stress Signaling in Hypoxic Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ligustilide inhibits the proliferation of non-small cell lung cancer via glycolytic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. The Cytotoxicity and Pro-Apoptotic Effect of Ligustilide (Z-Ligustilide) on MCF-7 Breast Cancer Cells and HDF1BOM Human Fibroblast Cells by Using MTT and Annexin Tests - Payavard Salamat [payavard.tums.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modulation of IL-1 beta, IL-6, IL-8, TNF-alpha, and TGF-beta secretions by alveolar macrophages under NO2 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by benzydamine hydrochloride, benzydamine hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]

- 15. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 24. scielo.br [scielo.br]

- 25. Neuroprotective effects of the combined treatment of resveratrol and urapidil in experimental cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of (Z)-Ligustilide: A Technical Guide to its Discovery and Isolation from Ligusticum chuanxiong

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ligustilide, a prominent bioactive phthalide (B148349) compound found in the rhizome of Ligusticum chuanxiong, has garnered significant attention within the scientific community. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and purification of (Z)-Ligustilide, offering detailed experimental protocols and insights into its molecular interactions. The methodologies presented herein are compiled from various scientific studies to aid researchers in their quest to harness the therapeutic potential of this promising natural product.

Extraction of (Z)-Ligustilide: A Comparative Overview

The initial step in obtaining (Z)-Ligustilide involves its extraction from the dried rhizomes of Ligusticum chuanxiong. Various techniques have been developed, each with its own set of advantages and considerations. Supercritical fluid extraction (SFE) is a modern and efficient method, while traditional solvent extraction remains a viable option.

Table 1: Supercritical Fluid Extraction (SFE) Parameters for (Z)-Ligustilide

| Parameter | Value | Reference |

| Supercritical Fluid | Carbon Dioxide (CO₂) | [1][2][3] |

| Pressure | 30 MPa | [1] |

| Temperature | 50 °C | [1] |

| Extraction Time | 4 hours | [1] |

| Separation Pressure | 10 MPa | [1] |

| Separation Temp. | 40 °C | [1] |

| CO₂ Flow Rate | 10 - 13 L/h | [2][3] |

| Entrainer (optional) | Ethanol (B145695) | [2][3] |

Experimental Protocol: Supercritical Fluid Extraction (SFE)

This protocol outlines a typical SFE procedure for extracting (Z)-Ligustilide from Ligusticum chuanxiong.

-

Material Preparation: Grind the dried rhizomes of Ligusticum chuanxiong to a fine powder to increase the surface area for extraction.

-

Extractor Loading: Load the powdered plant material into the extraction vessel.

-

Parameter Setting: Set the extraction parameters according to the values in Table 1. The use of an entrainer like ethanol can improve the extraction efficiency of less lipophilic compounds.[2][3]

-

Extraction: Pressurize the system with CO₂ to the desired pressure and heat to the set temperature. Maintain a constant flow rate of supercritical CO₂ through the extraction vessel for the specified duration.

-

Separation and Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the precipitation of the extracted compounds, including (Z)-Ligustilide. The CO₂ can be recycled back to the extractor.

-

Post-Extraction: The collected crude extract is then ready for further purification.

Purification Strategies for High-Purity (Z)-Ligustilide

Following extraction, the crude extract contains a mixture of compounds. To isolate (Z)-Ligustilide in high purity, various chromatographic techniques are employed. Column chromatography and high-speed counter-current chromatography (HSCCC) are commonly used methods.

Table 2: Column Chromatography Parameters for (Z)-Ligustilide Purification

| Parameter | Description | Reference |

| Stationary Phase | Silica (B1680970) Gel | [4] |

| Mobile Phase | Petroleum Ether : Ether (100:4 v/v) | [4] |

| Elution Mode | Isocratic | [4] |

| Detection | Thin-Layer Chromatography (TLC) | [4] |

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column packed with silica gel slurried in the mobile phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase under gravity or with gentle pressure.

-

Fraction Collection: Collect fractions of the eluate in separate test tubes.

-

Monitoring: Monitor the separation process using Thin-Layer Chromatography (TLC) to identify the fractions containing (Z)-Ligustilide.

-

Pooling and Concentration: Combine the fractions containing pure (Z)-Ligustilide and evaporate the solvent to obtain the purified compound.

Table 3: High-Speed Counter-Current Chromatography (HSCCC) for (Z)-Ligustilide Purification

| Parameter | Description | Reference |

| Solvent System | n-hexane–ethyl acetate–methanol–water–acetonitrile (8:2:5:5:3 v/v) | [5] |

| Purity Achieved | 98% (determined by GC) | [5] |

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Preparation: Prepare the two-phase solvent system as described in Table 3 and allow the phases to separate.

-

HSCCC Preparation: Fill the HSCCC column with the stationary phase (upper or lower phase, depending on the instrument and method).

-

Sample Injection: Dissolve the crude extract in a suitable volume of the mobile phase and inject it into the HSCCC system.

-

Separation: Pump the mobile phase through the column at a specific flow rate while the column is rotating at a high speed. This creates a continuous partitioning process that separates the components of the mixture.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis: Analyze the collected fractions by an appropriate method (e.g., GC-MS or HPLC) to identify those containing pure (Z)-Ligustilide.

Identification and Characterization

Once purified, the identity and purity of (Z)-Ligustilide are confirmed using various analytical techniques.

Table 4: Analytical Techniques for the Identification of (Z)-Ligustilide

| Technique | Key Parameters | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: VF-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) Carrier Gas: Helium (1.0 mL/min) Injector Temp.: 250 °C Temp. Program: 50 °C, increase 10 °C/min to 250 °C, hold for 10 min Ionization: Electron Impact (EI) at 70 eV | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR are used for structural elucidation. | [6][7] |

| High-Performance Liquid Chromatography (HPLC) | Column: Intersil ODS-3 (4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Water (A) and 0.1% Formic Acid in Acetonitrile (B) Flow Rate: 1.0 mL/min Detection: UV at 350 nm | [8][9] |

Signaling Pathway Interactions of (Z)-Ligustilide

(Z)-Ligustilide has been shown to exert its biological effects by modulating key signaling pathways, notably the NF-κB and MAPK pathways, which are crucial in inflammatory responses.

NF-κB Signaling Pathway

(Z)-Ligustilide has been reported to inhibit the activation of the NF-κB pathway.[10][11][12][13] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11][13] As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[12]

MAPK Signaling Pathway

(Z)-Ligustilide also demonstrates inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11][13][14][15] It has been shown to suppress the phosphorylation of key MAPK members, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun NH₂-terminal kinase (JNK).[11][13] By inhibiting these kinases, (Z)-Ligustilide can modulate downstream cellular processes related to inflammation and cell proliferation.

Conclusion

The discovery and isolation of (Z)-Ligustilide from Ligusticum chuanxiong represent a significant advancement in natural product chemistry and pharmacology. The methodologies detailed in this guide, from supercritical fluid extraction to advanced chromatographic purification, provide a solid foundation for researchers to obtain this valuable compound for further investigation. Understanding its interactions with key signaling pathways like NF-κB and MAPK is crucial for elucidating its therapeutic mechanisms and exploring its potential in drug development. This guide serves as a technical resource to facilitate and inspire continued research into the promising therapeutic applications of (Z)-Ligustilide.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction of the Main Ingredients from Chuanxiong by CO2 Supercritical Fluid Extraction [scirp.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN103980237A - Method for separating and extracting ligustilide from radices levistici - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. The Dynamic Nature of the Ligustilide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Properties of (Z)-Ligustilide and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-Ligustilide (LIG), a primary lipophilic component isolated from medicinal plants of the Apiaceae family such as Angelica sinensis and Ligusticum chuanxiong, is a natural phthalide (B148349) derivative recognized for a wide spectrum of pharmacological activities.[1][2] Among these, its potent antioxidant properties have garnered significant scientific interest.[1][3] (Z)-Ligustilide exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and, more significantly, the activation of endogenous antioxidant defense systems, primarily via the Nrf2 signaling pathway.[4][5][6][7] This technical guide provides a comprehensive overview of the antioxidant capabilities of (Z)-Ligustilide and its derivatives, detailing the underlying molecular mechanisms, summarizing key quantitative data, and presenting standardized experimental protocols for its evaluation.

Molecular Mechanism of Antioxidant Action

The antioxidant activity of (Z)-Ligustilide is not limited to direct radical quenching but also involves the modulation of key cellular signaling pathways that govern the expression of a suite of protective enzymes.

Direct Radical Scavenging

While some studies suggest (Z)-Ligustilide possesses direct radical scavenging capabilities, its in vitro activity in assays like DPPH is reported to be modest compared to other known antioxidants like ferulic acid.[8] Its primary protective mechanism is largely attributed to its influence on cellular antioxidant machinery.

Indirect Antioxidant Effect: Nrf2/ARE Pathway Activation

The most significant mechanism behind LIG's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a master transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When exposed to oxidative stress or Nrf2 activators like (Z)-Ligustilide, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][5]

This leads to the upregulation of several critical Phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), iron, and carbon monoxide.[4][6][7]

-

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[6][9]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, detoxifying harmful reactive oxygen species (ROS).[6]

Studies have demonstrated that LIG treatment promotes Nrf2 nuclear translocation and significantly increases the protein expression of both Nrf2 and HO-1 in various cell types, including vascular endothelial cells and human proximal tubular epithelial cells.[4][6][7] This activation of the Nrf2/HO-1 axis is directly linked to LIG's ability to protect cells from oxidative stress-induced injury and apoptosis.[4][6]

References

- 1. Z-ligustilide: A review of its pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Z-Ligustilide: A Potential Therapeutic Agent for Atherosclerosis Complicating Cerebrovascular Disease [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis by activating multiple NRF2 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajol.info [ajol.info]

- 7. Ligustilide attenuates vascular inflammation and activates Nrf2/HO-1 induction and, NO synthesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

(Z)-Ligustilide Signaling Pathways in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ligustilide (LIG), a primary bioactive phthalide (B148349) found in medicinal plants of the Apiaceae family such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its neuroprotective properties.[1][2] Its lipophilic nature allows it to cross the blood-brain barrier, making it a promising candidate for the treatment of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4] The therapeutic effects of (Z)-Ligustilide are attributed to its multifaceted mechanisms of action, primarily involving the modulation of key signaling pathways that regulate oxidative stress, inflammation, and apoptosis in neuronal cells.[1][3][5]

This technical guide provides a comprehensive overview of the core signaling pathways modulated by (Z)-Ligustilide in neuronal cells. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative data from key studies, and standardized experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Core Signaling Pathways Modulated by (Z)-Ligustilide

(Z)-Ligustilide exerts its neuroprotective effects by influencing several interconnected signaling cascades. The most well-documented of these are the Nrf2/HO-1, PI3K/Akt, and MAPK/ERK pathways.

Nrf2/HO-1 Pathway: The Master Regulator of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like (Z)-Ligustilide, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1.[1]

(Z)-Ligustilide has been shown to induce the nuclear translocation of Nrf2 and upregulate the expression of HO-1 in a time- and concentration-dependent manner.[1] This activation of the Nrf2/HO-1 pathway enhances the antioxidant capacity of neuronal cells, thereby mitigating oxidative damage.[1][6][7]

PI3K/Akt Pathway: A Central Node in Cell Survival and Anti-Apoptosis

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[8][9][10][11] Activation of this pathway is a key mechanism through which (Z)-Ligustilide confers its anti-apoptotic effects in neuronal cells.[12]

(Z)-Ligustilide has been demonstrated to enhance the phosphorylation of Akt, leading to the modulation of downstream targets involved in the apoptotic cascade.[12] Specifically, activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2.[12] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and subsequent apoptosis.[12]

MAPK/ERK Pathway: A Dual Role in Neuronal Function

The Mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK) pathway, are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.[13][14] The role of the MAPK/ERK pathway in the context of (Z)-Ligustilide's neuroprotective effects appears to be complex and context-dependent.

In some studies, (Z)-Ligustilide has been shown to promote the phosphorylation of ERK, which is associated with enhanced neurogenesis and cognitive function.[15] Conversely, in the context of neuroinflammation, (Z)-Ligustilide has been reported to inhibit the phosphorylation of ERK1/2, leading to a reduction in the production of pro-inflammatory mediators.[3] This suggests that (Z)-Ligustilide may modulate the MAPK/ERK pathway differently depending on the specific cellular context and stimulus.

Quantitative Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of (Z)-Ligustilide on neuronal cells.

Table 1: Effects of (Z)-Ligustilide on Neuronal Cell Viability and Apoptosis

| Cell Type | Model | (Z)-LIG Concentration | Outcome | Fold/Percent Change | Reference |

| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Increased cell viability | - | [12] |

| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Decreased LDH release | ↓ from 461.4% to 230.8%, 181.8%, 162.8% | [12] |

| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Decreased apoptosis rate | ↓ from 32.73% to 25.59%, 21.54%, 17.20% | [12] |

| PC12 Cells | Glutamate-induced toxicity | 1, 5, 15 µM | Increased cell viability | - | [16] |

| PC12 Cells | Glutamate-induced toxicity | 1, 5, 15 µM | Decreased apoptosis rate | ↓ from 13.39% to 9.06%, 6.48%, 3.82% | [16] |

| BV2 Microglia | MPP+ induced toxicity | 10, 20, 40 µM | Increased cell viability | - | [4] |

Table 2: Modulation of Signaling Pathway Proteins by (Z)-Ligustilide

| Cell Type | Model | (Z)-LIG Concentration | Protein | Effect | Fold/Percent Change | Reference |

| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | p-Akt | Increased phosphorylation | - | [12] |

| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Cleaved Caspase-3 | Decreased expression | - | [12] |

| Primary Hippocampal Neurons | OGD/R | 1, 2, 4 µM | Bax/Bcl-2 ratio | Decreased | - | [12] |

| PC12 Cells | Glutamate-induced toxicity | 1, 5, 15 µM | Bcl-2/Bax ratio | Increased | - | [16] |

| PC12 Cells | Glutamate-induced toxicity | 1, 5, 15 µM | Cytochrome c release | Decreased | - | [16] |

| BV2 Microglia | MPP+ induced toxicity | 40 µM | Nrf2 | Nuclear translocation | - | [4] |

| BV2 Microglia | MPP+ induced toxicity | 40 µM | TrxR mRNA | Increased expression | - | [4] |

| Primary Rat Microglia | LPS stimulation | 10 µM | NF-κB p65 (activated) | Decreased expression | ↓ from 94.5% to 16.2% of cells | [17] |

| Primary Rat Microglia | LPS stimulation | 10 µM | COX-2 | Decreased expression | ↓ from 97.3% to 3.3% of cells | [17] |

| Primary Rat Microglia | LPS stimulation | 10 µM | iNOS | Decreased expression | ↓ from 95.0% to 10.7% of cells | [17] |

Table 3: Anti-inflammatory and Antioxidant Effects of (Z)-Ligustilide

| Cell/Animal Model | Condition | (Z)-LIG Concentration/Dose | Marker | Effect | Fold/Percent Change | Reference |

| Primary Rat Microglia | LPS stimulation | 2.5, 5, 10, 20 µM | NO production | Decreased | ↓ to 75.9%, 54.4%, 43.1%, 47.6% of LPS group | [17] |

| Primary Rat Microglia | LPS stimulation | 2.5, 5, 10, 20 µM | TNF-α release | Decreased | ↓ to 86.2%, 68.3%, 40.1%, 39.9% of LPS group | [17] |

| Primary Rat Microglia | LPS stimulation | 2.5, 5, 10, 20 µM | IL-1β release | Decreased | ↓ to 31.5%, 27.7%, 0.6%, 0% of LPS group | [17] |

| ICR Mice | Forebrain cerebral ischemia | 5, 20 mg/kg | MDA levels | Decreased | - | [5] |

| ICR Mice | Forebrain cerebral ischemia | 5, 20 mg/kg | SOD activity | Increased | - | [5] |

| ICR Mice | Forebrain cerebral ischemia | 5, 20 mg/kg | GSH-PX activity | Increased | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of (Z)-Ligustilide's effects on neuronal cells.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of (Z)-Ligustilide and its protective effects against neurotoxic insults.[4][12][18][19]

Objective: To determine the effect of (Z)-Ligustilide on neuronal cell viability.

Materials:

-

Neuronal cells (e.g., primary hippocampal neurons, PC12, SH-SY5Y)

-

96-well cell culture plates

-

(Z)-Ligustilide stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of (Z)-Ligustilide (e.g., 0.5-128 µM) for the desired duration (e.g., 24 or 48 hours).[12] Include a vehicle control (DMSO, final concentration < 0.1%).

-

For neuroprotection studies, pre-treat with (Z)-Ligustilide for a specified time (e.g., 12 hours) before adding the neurotoxic agent (e.g., MPP+, glutamate) for an additional incubation period.[4][16]

-

After treatment, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

This protocol is a synthesis of methods used to quantify changes in key signaling proteins upon treatment with (Z)-Ligustilide.[4][12][20][21]

Objective: To determine the expression levels of target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Caspase-3, Nrf2, HO-1, p-ERK, ERK).

Materials:

-

Treated neuronal cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Immunofluorescence for Protein Localization

This protocol is based on methods used to visualize the subcellular localization of proteins like Nrf2.[4][7]

Objective: To visualize the nuclear translocation of Nrf2 in neuronal cells treated with (Z)-Ligustilide.

Materials:

-

Neuronal cells grown on coverslips

-

(Z)-Ligustilide

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with (Z)-Ligustilide (e.g., 40 µM) for the desired time (e.g., 1 hour).[4]

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol provides a general framework for inducing ischemic stroke in rodents to study the neuroprotective effects of (Z)-Ligustilide in vivo.[1][22]

Objective: To assess the neuroprotective effects of (Z)-Ligustilide in a rat model of ischemic stroke.

Procedure:

-

Anesthetize adult male Sprague-Dawley rats.

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament for a specified duration (e.g., 2 hours).[1]

-

Administer (Z)-Ligustilide (e.g., intravenously) at the onset of reperfusion.[1]

-

After a defined reperfusion period (e.g., 22 hours), assess neurological deficits using a standardized scoring system.[1]

-

Sacrifice the animals and harvest the brains.

-

Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Perform histological and molecular analyses (e.g., Western blotting, immunohistochemistry) on brain tissue to evaluate the effects of (Z)-Ligustilide on the signaling pathways of interest.

Conclusion

(Z)-Ligustilide is a promising natural compound with significant neuroprotective potential, mediated through its modulation of the Nrf2/HO-1, PI3K/Akt, and MAPK/ERK signaling pathways. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. Further research utilizing these methodologies will be crucial in fully elucidating the therapeutic utility of (Z)-Ligustilide and advancing its development as a novel treatment for a range of neurodegenerative and ischemic neurological disorders.

References

- 1. Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Z-ligustilide provides a neuroprotective effect by regulating the phenotypic polarization of microglia via activating Nrf2-TrxR axis in the Parkinson's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective role of Z-ligustilide against forebrain ischemic injury in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ligustilide attenuates vascular inflammation and activates Nrf2/HO-1 induction and, NO synthesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Ligustilide Attenuates Ischemia Reperfusion-Induced Hippocampal Neuronal Apoptosis via Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of MAPK/ERK phosphorylation via ionotropic glutamate receptors in cultured rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligustilide enhances hippocampal neural stem cells activation to restore cognitive function in the context of postoperative cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Z-ligustilide attenuates lipopolysaccharide-induced proinflammatory response via inhibiting NF-κB pathway in primary rat microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. Ligustilide‐loaded liposome ameliorates mitochondrial impairments and improves cognitive function via the PKA/AKAP1 signaling pathway in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ligustilide Improves Cognitive Impairment via Regulating the SIRT1/IRE1α/XBP1s/CHOP Pathway in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ligustilide attenuates ischemic stroke injury by promoting Drp1-mediated mitochondrial fission via activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Ligustilide: A Deep Dive into its Cardioprotective Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(Z)-Ligustilide, a primary bioactive phthalide (B148349) found in medicinal plants such as Angelica sinensis and Ligusticum chuanxiong, has garnered significant attention for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the initial findings on the cardiovascular health benefits of (Z)-Ligustilide, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in its cardioprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the cardiovascular effects of (Z)-Ligustilide.

Table 1: In Vitro Anti-inflammatory Effects of (Z)-Ligustilide

| Parameter | Cell Line | Inducing Agent | (Z)-Ligustilide Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 12.8 µM | IC50 | [1] |

| Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | LPS | Not specified | IC50 | Not specified |

| NO Production | Primary Rat Microglia | LPS | 2.5 µmol/L | Reduced to 75.9% | [2] |

| 5 µmol/L | Reduced to 54.4% | [2] | |||

| 10 µmol/L | Reduced to 43.1% | [2] | |||

| 20 µmol/L | Reduced to 47.6% | [2] | |||

| Tumor Necrosis Factor-α (TNF-α) | Primary Rat Microglia | LPS | 2.5 µmol/L | Reduced to 86.2% | [2] |

| 5 µmol/L | Reduced to 68.3% | [2] | |||

| 10 µmol/L | Reduced to 40.1% | [2] | |||

| 20 µmol/L | Reduced to 39.9% | [2] | |||

| Interleukin-1β (IL-1β) | Primary Rat Microglia | LPS | 2.5 µmol/L | Reduced to 31.5% | [2] |

| 5 µmol/L | Reduced to 27.7% | [2] | |||

| 10 µmol/L | Reduced to 0.6% | [2] | |||

| 20 µmol/L | Reduced to 0% | [2] | |||

| Monocyte Chemoattractant Protein-1 (MCP-1) | Primary Rat Microglia | LPS | 2.5 µmol/L | Reduced to 84.4% | [2] |

| 5 µmol/L | Reduced to 50.3% | [2] | |||

| 10 µmol/L | Reduced to 45.1% | [2] | |||

| 20 µmol/L | Reduced to 42.2% | [2] |

Table 2: In Vitro Antioxidant Effects of (Z)-Ligustilide

| Parameter | Cell Line | Inducing Agent | (Z)-Ligustilide Concentration | Effect | Reference |

| Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | Hydrogen Peroxide (H2O2) | 50 µM | Increased to 65.81% | [3] |

| Superoxide Dismutase (SOD) Activity | HUVECs | H2O2 | 25 µM | Increased to 29.43 U/mgprot | [3] |

| 50 µM | Increased to 77.14 U/mgprot | [3] | |||

| 100 µM | Increased to 96.66 U/mgprot | [3] | |||

| Malondialdehyde (MDA) Level | HUVECs | H2O2 | 25 µM | Decreased to 6.11 nmol/mL | [3] |

| 50 µM | Decreased to 5.09 nmol/mL | [3] | |||

| 100 µM | Decreased to 4.50 nmol/mL | [3] |

Table 3: Vasoactive and Other Cardiovascular Effects of (Z)-Ligustilide

| Parameter | Model | Inducing Agent | (Z)-Ligustilide Concentration/Dose | Effect | Reference |

| Aortic Tension | Rat Aortic Rings | Phenylephrine (B352888) | ~64 µg/mL | IC50 for reduction | [4] |

| Atherosclerotic Plaque Formation | Ldlr-/- Mice | High-Fat Diet | 20 mg/kg | Markedly restrained | [5] |

Key Signaling Pathways

(Z)-Ligustilide exerts its cardioprotective effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Inhibition of Inflammatory Pathways

(Z)-Ligustilide has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.

Activation of Antioxidant Pathways

(Z)-Ligustilide enhances the cellular antioxidant defense system by activating the Nrf2/ARE pathway.

Modulation of Vascular Smooth Muscle Cell Function

(Z)-Ligustilide influences vascular smooth muscle cell (VSMC) migration and autophagy through the ROCK/JNK and Akt/mTOR pathways, respectively.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducible research.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line: RAW264.7 murine macrophages or primary rat microglia.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of (Z)-Ligustilide (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium.

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified from the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

-

Protein Expression (iNOS, COX-2, p-p38, p-ERK, p-JNK, IκBα): Analyzed by Western blotting of cell lysates.

-

NF-κB Translocation: Assessed by immunofluorescence staining of the p65 subunit.

-

In Vitro Antioxidant Assay in Endothelial Cells

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Conditions: Cells are maintained in Endothelial Cell Growth Medium (EGM) at 37°C and 5% CO2.

-

Treatment: HUVECs are pre-incubated with (Z)-Ligustilide (e.g., 25, 50, 100 µM) for a specified period.

-

Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H2O2).

-

Endpoint Analysis:

-

Cell Viability: Determined using the MTT assay.

-

Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA.

-

Antioxidant Enzyme Activity (SOD, Catalase): Assayed using specific activity kits from cell lysates.

-

Lipid Peroxidation (MDA levels): Quantified using the thiobarbituric acid reactive substances (TBARS) assay.

-

Nrf2 Activation: Nuclear translocation of Nrf2 is determined by Western blotting of nuclear extracts or immunofluorescence.

-

Ex Vivo Vasodilation Assay

-

Tissue Preparation: Thoracic aortas are isolated from rats (e.g., Sprague-Dawley). The aortas are cleaned of connective tissue and cut into rings (2-3 mm in length).

-

Experimental Setup: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The tension is recorded using an isometric force transducer.

-

Protocol:

-

The rings are equilibrated under a resting tension of 1.5-2.0 g for 60-90 minutes.

-

The viability of the endothelial layer is assessed by pre-contracting with phenylephrine (1 µM) and then relaxing with acetylcholine (B1216132) (10 µM).

-

After washing, the rings are pre-contracted again with phenylephrine.

-

Cumulative concentration-response curves to (Z)-Ligustilide are generated to determine its vasodilatory effect.

-

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. The IC50 value is calculated.

In Vivo Atherosclerosis Model

-

Animal Model: Low-density lipoprotein receptor-deficient (Ldlr-/-) mice.

-

Diet: Mice are fed a high-fat diet (HFD) to induce atherosclerosis.

-

Treatment: (Z)-Ligustilide (e.g., 20 mg/kg) is administered to the treatment group, typically via oral gavage, for a specified duration (e.g., 12-16 weeks). A control group receives the vehicle.

-

Endpoint Analysis:

-

Atherosclerotic Plaque Area: The aorta is dissected, stained with Oil Red O, and the plaque area is quantified using image analysis software.

-

Serum Lipid Profile: Levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured from blood samples.

-

Inflammatory and Oxidative Stress Markers: Levels of inflammatory cytokines and oxidative stress markers are measured in the serum and/or aortic tissue.

-

Conclusion and Future Directions

The initial findings on (Z)-Ligustilide reveal its significant potential as a therapeutic agent for cardiovascular diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and vasodilatory effects, positions it as a promising candidate for further investigation. The modulation of key signaling pathways such as NF-κB, MAPK, Nrf2, Akt/mTOR, and ROCK/JNK underscores its complex and beneficial interactions at the cellular level.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: In-depth studies to optimize the delivery and bioavailability of (Z)-Ligustilide.

-

Clinical Trials: Well-designed clinical trials to evaluate the safety and efficacy of (Z)-Ligustilide in human subjects with cardiovascular conditions.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of (Z)-Ligustilide analogs to identify compounds with enhanced potency and more favorable pharmacokinetic profiles.

-

Long-term Efficacy and Safety: Preclinical studies to assess the long-term effects and potential toxicity of (Z)-Ligustilide administration.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of (Z)-Ligustilide for the prevention and treatment of cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of (Z)-ligustilide through suppression of mitogen-activated protein kinases and nuclear factor-κB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligustilide attenuates vascular inflammation and activates Nrf2/HO-1 induction and, NO synthesis in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]